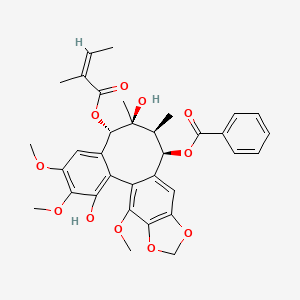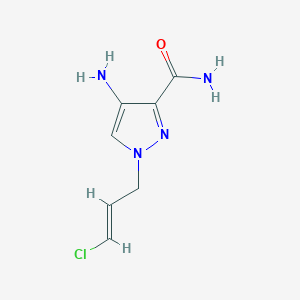
4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound with the molecular formula C7H8ClN3O2 This compound is characterized by the presence of an amino group, a chloropropenyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the chloropropenyl group: This step involves the reaction of the pyrazole intermediate with 3-chloroprop-2-en-1-yl halide under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloropropenyl group, converting it to a propyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Propyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel compounds: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes.
Protein binding studies: It can be used to investigate the binding affinity of proteins.
Medicine:
Drug development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial studies: It can be tested for its antimicrobial properties.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Agriculture: It can be explored for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
- 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid
- 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the functional groups attached to the pyrazole ring. The carboxamide group in 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide is replaced by a carboxylic acid or carboxylate group in the similar compounds.
- Reactivity: The presence of different functional groups affects the reactivity of the compounds. For example, the carboxamide group may participate in different reactions compared to the carboxylic acid group.
- Applications: While all these compounds can be used in research, their specific applications may vary based on their reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H9ClN4O |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
4-amino-1-[(E)-3-chloroprop-2-enyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H9ClN4O/c8-2-1-3-12-4-5(9)6(11-12)7(10)13/h1-2,4H,3,9H2,(H2,10,13)/b2-1+ |
Clé InChI |
FGLKNFCRISELKW-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C(=NN1C/C=C/Cl)C(=O)N)N |
SMILES canonique |
C1=C(C(=NN1CC=CCl)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


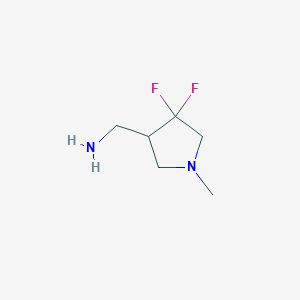
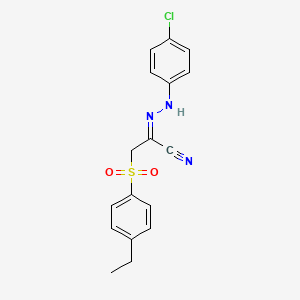
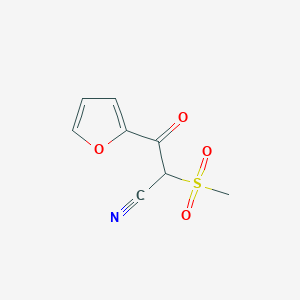
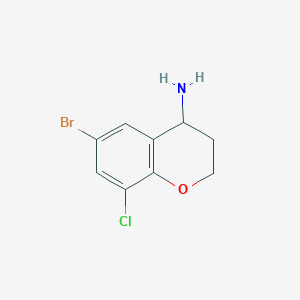
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
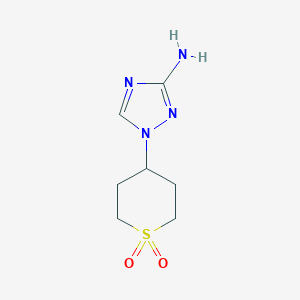
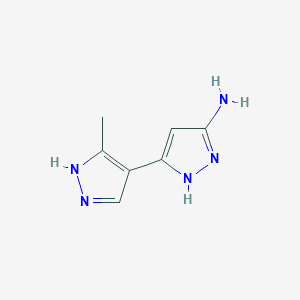
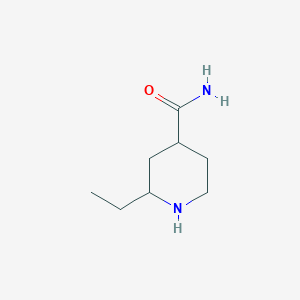
![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
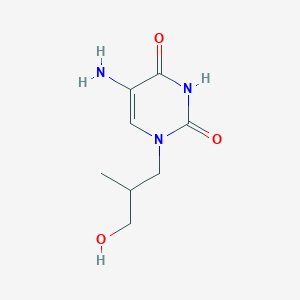
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
